

# The Pharmacokinetics and Pharmacodynamics of JNJ-16241199 (Quisinostat): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JNJ-16241199

Cat. No.: B1684146

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## Introduction

**JNJ-16241199**, also known as Quisinostat or JNJ-26481585, is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It belongs to the hydroxamic acid class of HDAC inhibitors and has demonstrated broad-spectrum anti-proliferative activity against a wide range of cancer cell lines, including those of lung, colon, breast, prostate, and ovarian origin, at nanomolar concentrations.[4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **JNJ-16241199**, based on available preclinical and clinical data.

## Pharmacodynamics

**JNJ-16241199** is a potent inhibitor of class I and II HDAC enzymes, with particularly high potency against HDAC1.[4] Its primary pharmacodynamic effect is the induction of histone hyperacetylation, which leads to the modulation of gene expression, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[5][6][7]

## In Vitro Potency

**JNJ-16241199** demonstrates potent inhibition of various HDAC isoforms.

HDAC Isoform	IC50 (nM)[8]
HDAC1	0.11 - 0.16
HDAC2	0.33
HDAC4	0.64
HDAC10	0.46
HDAC11	0.37

## In Vivo Pharmacodynamic Effects

Preclinical and clinical studies have consistently shown that **JNJ-16241199** induces a sustained increase in the acetylation of histone H3 and H4 in various tissues.

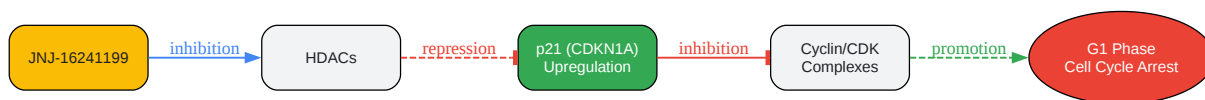
- Preclinical: Once-daily oral administration in mouse xenograft models of human colon carcinoma resulted in continuous histone H3 acetylation and complete tumor growth inhibition.[5][7][9]
- Clinical: In a Phase I study involving patients with advanced solid tumors, increased acetylated histone H3 was observed in hair follicles, skin and tumor biopsies, and peripheral blood mononuclear cells (PBMCs).[4][6][10] A reduction in the proliferation marker Ki67 was also noted in skin and tumor biopsies.[4][6]

## Mechanism of Action & Signaling Pathways

**JNJ-16241199** exerts its anti-tumor effects through the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

### Cell Cycle Arrest

**JNJ-16241199** induces G0/G1 phase cell cycle arrest, which is primarily mediated through the PI3K/AKT/p21 pathway.[11][12][13] Inhibition of HDACs by **JNJ-16241199** leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin/CDK complexes, thereby halting the cell cycle.[11][12][13]

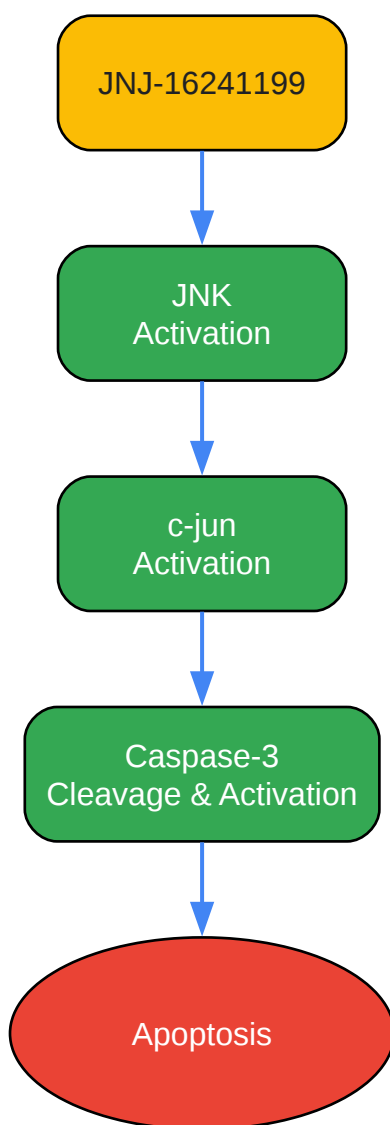


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**Figure 1:** Signaling pathway of **JNJ-16241199**-induced G1 cell cycle arrest.

## Apoptosis Induction

The induction of apoptosis by **JNJ-16241199** is mediated through the JNK/c-jun/caspase-3 signaling pathway.[11][12][13] Treatment with **JNJ-16241199** activates JNK and c-jun, leading to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade.[11][12][13]



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**Figure 2:** Signaling pathway of **JNJ-16241199**-induced apoptosis.

## Pharmacokinetics

**JNJ-16241199** is an orally administered drug that is rapidly absorbed.[4][6] Its pharmacokinetic profile has been characterized in both preclinical and clinical settings.

## Preclinical Pharmacokinetics

In preclinical studies using mouse models, **JNJ-16241199** was administered via intraperitoneal (i.p.) and oral (p.o.) routes.

Species	Route of Administration	Dose[14][15]
Mouse	Intraperitoneal (i.p.)	2.5 - 10 mg/kg
Mouse	Oral (p.o.)	40 mg/kg

## Clinical Pharmacokinetics

A Phase I study in patients with advanced solid tumors evaluated various intermittent dosing schedules. The maximum plasma concentration (C<sub>max</sub>) and area under the plasma concentration-time curve (AUC) of **JNJ-16241199** increased proportionally with the dose.[4][6][10] Food intake did not have a clinically meaningful effect on drug absorption.[6]

Dosing Schedule	Dose (mg)	Cmax (ng/mL)[6]	Tmax (hr)[6]	AUC0-last (ng.hr/mL) [6]	t1/2 (hr)[6]
Mon, Wed, Fri	6	21.0 (14.6 - 32.7)	2.0 (1.0 - 4.0)	129 (101 - 180)	8.8 (2.4 - 11.7)
Mon, Wed, Fri	8	32.5 (20.9 - 41.2)	2.0 (1.0 - 4.0)	208 (139 - 280)	-
Mon, Wed, Fri	12	43.1 (25.1 - 70.8)	2.0 (1.0 - 6.0)	303 (176 - 491)	-
4 days on/3 days off	8	29.5 (21.2 - 45.4)	2.0 (1.0 - 4.0)	185 (140 - 279)	-
4 days on/3 days off	12	45.9 (28.9 - 69.3)	2.0 (1.0 - 4.0)	316 (209 - 449)	-
Mon and Thurs	19	75.5 (45.7 - 124)	2.0 (1.0 - 4.0)	525 (323 - 820)	-

Data are presented as median (range).

Tmax is the time to reach maximum plasma concentration . AUC0-last is the area under the plasma concentration-time curve from time zero to the last measurable

concentration

.  $t_{1/2}$  is the

terminal half-

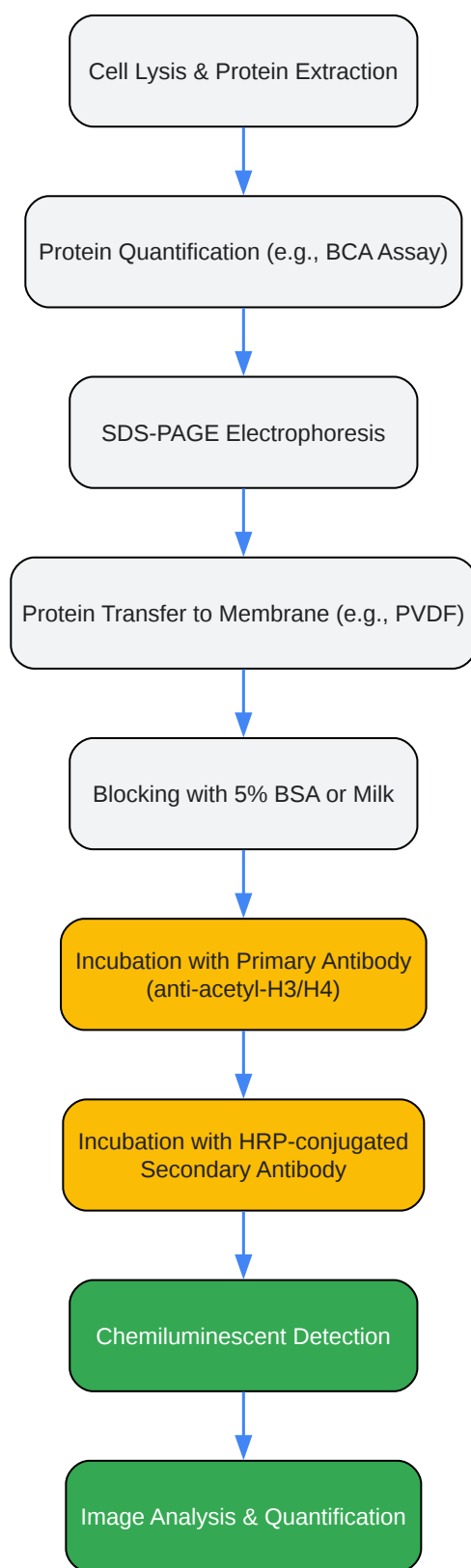
life.

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## Experimental Protocols

### Western Blot for Histone Acetylation

This protocol is a general guideline for assessing histone H3 and H4 acetylation levels in cell lysates.



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**Figure 3:** General workflow for Western blot analysis of histone acetylation.



- **Cell Lysis:** Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method like the BCA assay.
- **SDS-PAGE:** Separate the protein lysates (typically 20-30 µg) on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or  $\beta$ -actin).[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution.[\[4\]](#)[\[8\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- **Cell Harvest:** Harvest cells and wash them with PBS.
- **Fixation:** Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
- **Washing:** Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

- **RNase Treatment:** Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
- **PI Staining:** Add a propidium iodide staining solution to the cells and incubate in the dark.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
- **Data Analysis:** Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[\[5\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- **Cell Harvest:** Harvest both adherent and floating cells and wash with cold PBS.
- **Resuspension:** Resuspend the cells in 1X Annexin V binding buffer.
- **Annexin V Staining:** Add FITC-conjugated Annexin V to the cell suspension and incubate in the dark at room temperature.
- **PI Staining:** Add propidium iodide to the cell suspension immediately before analysis.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:**
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
  - Necrotic cells: Annexin V-negative and PI-positive.

## Conclusion

**JNJ-16241199** (Quisinostat) is a potent, orally active pan-HDAC inhibitor with a well-defined pharmacodynamic profile characterized by sustained histone acetylation and induction of cell cycle arrest and apoptosis. Its pharmacokinetic properties support intermittent oral dosing. The established signaling pathways and experimental protocols provide a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic.

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- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of JNJ-16241199 (Quisinostat): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684146#pharmacokinetics-and-pharmacodynamics-of-jnj-16241199]

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